molecular formula C16H17N3O3 B13469943 3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13469943
M. Wt: 299.32 g/mol
InChI Key: BUWIBMORXSONCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lenalidomide can be synthesized through a multi-step process starting from phthalic anhydrideThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of Lenalidomide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of Lenalidomide, such as hydroxylated, reduced, and substituted analogs. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Lenalidomide has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various derivatives and analogs for studying structure-activity relationships.

    Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and immune modulation.

    Medicine: Widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological malignancies. .

    Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Lenalidomide exerts its effects through multiple mechanisms:

    Immunomodulation: Enhances the immune response by stimulating T cells and natural killer cells.

    Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.

    Direct Anti-tumor Activity: Induces apoptosis in cancer cells by modulating various signaling pathways.

    Molecular Targets and Pathways: Lenalidomide targets the ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3.

Comparison with Similar Compounds

Lenalidomide is structurally similar to thalidomide but has enhanced potency and reduced toxicity. Other similar compounds include:

Lenalidomide stands out due to its superior efficacy and safety profile compared to thalidomide and other analogs .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(7-amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H17N3O3/c17-12-2-1-8-5-11-9(6-10(8)12)7-19(16(11)22)13-3-4-14(20)18-15(13)21/h5-6,12-13H,1-4,7,17H2,(H,18,20,21)

InChI Key

BUWIBMORXSONCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2C1N

Origin of Product

United States

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